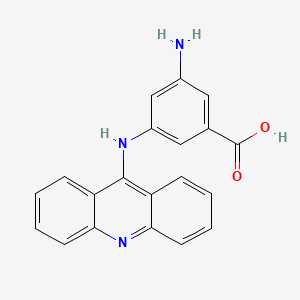
3-(9-Acridinylamino)-5-aminobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9-Acridinylamino)-5-aminobenzoic acid is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
The synthesis of 3-(9-Acridinylamino)-5-aminobenzoic acid typically involves a multi-step process. One common method includes the reaction of 9-chloroacridine with 3,5-diaminobenzoic acid under specific conditions . The reaction is usually carried out in the presence of a base such as sodium methoxide, and the product is purified using techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(9-Acridinylamino)-5-aminobenzoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures typically range from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized acridine derivatives .
Scientific Research Applications
3-(9-Acridinylamino)-5-aminobenzoic acid has several scientific research applications:
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy.
Industry: Acridine derivatives, including this compound, are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(9-Acridinylamino)-5-aminobenzoic acid involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase II . By doing so, it induces DNA damage and prevents the replication of cancer cells, leading to cell death . The compound’s molecular targets include DNA and topoisomerase enzymes, which are crucial for cell division and proliferation .
Comparison with Similar Compounds
3-(9-Acridinylamino)-5-aminobenzoic acid can be compared with other acridine derivatives such as amsacrine and quinacrine. While all these compounds share a similar acridine core structure, they differ in their substituents and specific biological activities . For instance:
Amsacrine: Known for its use in leukemia treatment, it also intercalates into DNA and inhibits topoisomerase II.
Quinacrine: Used as an antimalarial and antibiotic, it binds to DNA and inhibits transcription and translation processes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
655238-61-2 |
|---|---|
Molecular Formula |
C20H15N3O2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(acridin-9-ylamino)-5-aminobenzoic acid |
InChI |
InChI=1S/C20H15N3O2/c21-13-9-12(20(24)25)10-14(11-13)22-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-11H,21H2,(H,22,23)(H,24,25) |
InChI Key |
DDFLVOLCTDAPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















